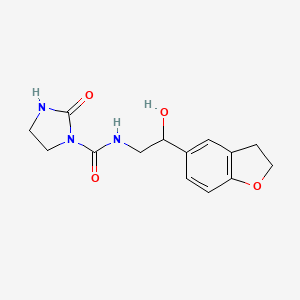
2-Mercapto-1-(1-phenylethyl)pyrimidine-4,6(1H,5H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Mercapto-1-(1-phenylethyl)pyrimidine-4,6(1H,5H)-dione, also known as MPTP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPTP is a heterocyclic compound that contains a pyrimidine ring and a thiol group. MPTP has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much research.
作用机制
The mechanism of action of 2-Mercapto-1-(1-phenylethyl)pyrimidine-4,6(1H,5H)-dione is not fully understood, but it is believed to involve the inhibition of mitochondrial complex I, leading to oxidative stress and cell death. 2-Mercapto-1-(1-phenylethyl)pyrimidine-4,6(1H,5H)-dione is metabolized in the body to a compound called MPP+, which is taken up by dopaminergic neurons in the brain and causes their degeneration.
Biochemical and Physiological Effects:
2-Mercapto-1-(1-phenylethyl)pyrimidine-4,6(1H,5H)-dione has a variety of biochemical and physiological effects. It has been shown to cause oxidative stress, inflammation, and cell death in a variety of cell types. 2-Mercapto-1-(1-phenylethyl)pyrimidine-4,6(1H,5H)-dione has also been shown to cause a decrease in dopamine levels in the brain, leading to symptoms similar to those of Parkinson's disease.
实验室实验的优点和局限性
2-Mercapto-1-(1-phenylethyl)pyrimidine-4,6(1H,5H)-dione has several advantages for use in lab experiments. It is a relatively simple compound to synthesize, and has been extensively studied, making it a well-characterized model system. However, there are also limitations to its use. 2-Mercapto-1-(1-phenylethyl)pyrimidine-4,6(1H,5H)-dione is a toxic compound that can cause harm to researchers if not handled properly. Additionally, the effects of 2-Mercapto-1-(1-phenylethyl)pyrimidine-4,6(1H,5H)-dione on cells and animals may not fully reflect the effects of Parkinson's disease in humans.
未来方向
There are several future directions for research on 2-Mercapto-1-(1-phenylethyl)pyrimidine-4,6(1H,5H)-dione. One area of interest is the development of new compounds that can selectively target mitochondrial complex I, without the toxic effects of 2-Mercapto-1-(1-phenylethyl)pyrimidine-4,6(1H,5H)-dione. Another area of research is the development of new animal models for studying Parkinson's disease, which may better reflect the disease in humans. Finally, there is interest in the development of new therapies for Parkinson's disease based on the mechanisms of action of 2-Mercapto-1-(1-phenylethyl)pyrimidine-4,6(1H,5H)-dione and related compounds.
合成方法
2-Mercapto-1-(1-phenylethyl)pyrimidine-4,6(1H,5H)-dione can be synthesized using a variety of methods, including the reaction of 2-chloro-4,6-dimethoxypyrimidine with phenethyl mercaptan in the presence of a base. Other methods include the reaction of 2-mercapto-4,6-dimethoxypyrimidine with phenethyl bromide, or the reaction of 2-mercapto-4,6-dimethoxypyrimidine with phenethylamine followed by oxidation.
科学研究应用
2-Mercapto-1-(1-phenylethyl)pyrimidine-4,6(1H,5H)-dione has been extensively studied for its potential applications in scientific research. One area of research that has received a great deal of attention is the study of Parkinson's disease. 2-Mercapto-1-(1-phenylethyl)pyrimidine-4,6(1H,5H)-dione has been shown to cause symptoms similar to those of Parkinson's disease in humans and animals, and has been used as a model for studying the disease. 2-Mercapto-1-(1-phenylethyl)pyrimidine-4,6(1H,5H)-dione has also been studied for its potential applications in cancer research, as it has been shown to have antitumor activity.
属性
IUPAC Name |
1-(1-phenylethyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-8(9-5-3-2-4-6-9)14-11(16)7-10(15)13-12(14)17/h2-6,8H,7H2,1H3,(H,13,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWDCDFJNAGZTSI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C(=O)CC(=O)NC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Mercapto-1-(1-phenylethyl)pyrimidine-4,6(1H,5H)-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-ethyl-6-methyl-3-(3-methylphenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2406841.png)
![1-[(4-methoxyphenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B2406842.png)
![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(4-sulfamoylphenethyl)oxalamide](/img/structure/B2406844.png)

![2-(2-morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)-4H-chromen-4-one](/img/structure/B2406846.png)

![N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B2406851.png)
![N'-[(E)-(7-ethoxy-2-oxo-1,2-dihydroquinolin-3-yl)methylidene]-4-nitrobenzohydrazide](/img/structure/B2406852.png)



![5-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-(cyclohexylmethyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2406858.png)
![4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2406859.png)
![2-cyano-N-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2406860.png)